molecular formula C6H11O3PS B000009 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide CAS No. 935-52-4

2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide

Cat. No. B000009
CAS RN: 935-52-4
M. Wt: 194.19 g/mol
InChI Key: GHLWKNFZHQLFJX-UHFFFAOYSA-N
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Description

2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide, also known as TOTPES, is a chemical compound that has garnered significant attention from the scientific community due to its unique properties and potential applications. TOTPES is a heterocyclic compound that contains both oxygen and sulfur atoms, making it an attractive candidate for use in a variety of chemical reactions and applications.

Scientific research applications

Synthesis and Structural Studies

  • Stereospecific Formation: Edmundson and Mitchell (1971) discuss the stereospecific formation of 4-substituted 1,3,2-dioxaphosph(V)orinans from bicyclic phosphorus(III) esters, providing insight into the synthesis process of similar compounds (Edmundson & Mitchell, 1971).
  • Methanolysis Studies: Kim, Gallagher, and Toia (1994) investigated the methanolysis of 4-methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide and 1-sulfide, revealing the stereochemistry and mechanisms involved (Kim, Gallagher, & Toia, 1994).

Chemical Properties and Reactions

  • Complex Formation with Dirhodium(II) Tetraacetate: Nifantyev et al. (1995) detailed the complex formation of 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane with dirhodium(II) tetraacetate, demonstrating unique chemical properties and reactions (Nifantyev et al., 1995).

properties

IUPAC Name

4-ethyl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O3PS/c1-2-6-3-7-10(11,8-4-6)9-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLWKNFZHQLFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12COP(=S)(OC1)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239454
Record name 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide

CAS RN

935-52-4
Record name 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-ethyl-, 1-sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935-52-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC53139
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide
Reactant of Route 2
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide
Reactant of Route 3
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide
Reactant of Route 4
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide
Reactant of Route 5
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide
Reactant of Route 6
2,6,7-Trioxa-1-phosphabicyclo(2.2.2)octane, 4-ethyl-, 1-sulfide

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